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molecular formula C14H19NO2 B8448945 (4-Methoxy-3-methyl-phenyl)-piperidin-4-yl-methanone

(4-Methoxy-3-methyl-phenyl)-piperidin-4-yl-methanone

Cat. No. B8448945
M. Wt: 233.31 g/mol
InChI Key: XRXWUYSYSGBANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09163003B2

Procedure details

A suspension of 1-(4-(4-methoxy-3-methylbenzoyl)piperidin-1-yl)ethanone (5.45 g, 19.8 mmol) in 6 N HCl (40 mL) was heated to reflux for 12 h then concentrated in vacuo to a light purple solid. The material was taken up in ˜100 mL MeOH with heating and sonication, concentrated in vacuo to ˜25 mL, added diethyl ether (˜200 mL) to form white precipitate and a purple aqueous layer. The aqueous layer was removed via a pipet and concentrated in vacuo. The suspension was decanted through filter to recover a white solid (1.30 g). The aqueous material was concentrated in vacuo to form a purplish oil which was taken up in diethyl ether and the resulting suspension was filtered (0.82 g). The filtrate was concentrated in vacuo to a purple oil. The solid material was confirmed to be the title compound. Calculated molecular formula=C14H19NO2=233.31. found MS (ESI) m/e 233.9 (M+H+)
Name
1-(4-(4-methoxy-3-methylbenzoyl)piperidin-1-yl)ethanone
Quantity
5.45 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([CH:9]2[CH2:14][CH2:13][N:12](C(=O)C)[CH2:11][CH2:10]2)=[O:8])=[CH:5][C:4]=1[CH3:20]>Cl.C(OCC)C>[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)=[O:8])=[CH:5][C:4]=1[CH3:20]

Inputs

Step One
Name
1-(4-(4-methoxy-3-methylbenzoyl)piperidin-1-yl)ethanone
Quantity
5.45 g
Type
reactant
Smiles
COC1=C(C=C(C(=O)C2CCN(CC2)C(C)=O)C=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated in vacuo to a light purple solid
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
sonication
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to ˜25 mL
ADDITION
Type
ADDITION
Details
added diethyl ether (˜200 mL)
CUSTOM
Type
CUSTOM
Details
to form white precipitate
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed via a pipet
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The suspension was decanted
FILTRATION
Type
FILTRATION
Details
through filter
CUSTOM
Type
CUSTOM
Details
to recover a white solid (1.30 g)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous material was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to form a purplish oil which
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered (0.82 g)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to a purple oil

Outcomes

Product
Name
Type
Smiles
COC1=C(C=C(C=C1)C(=O)C1CCNCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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